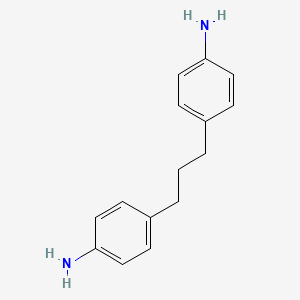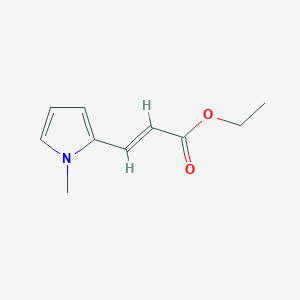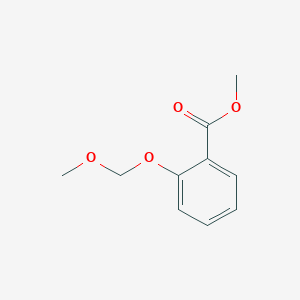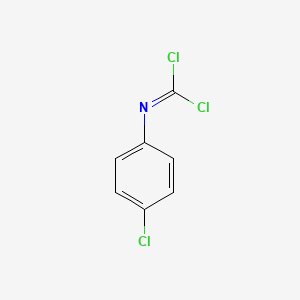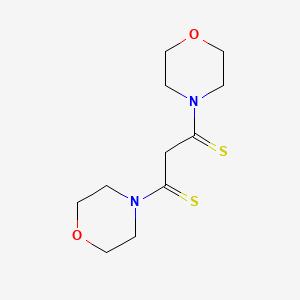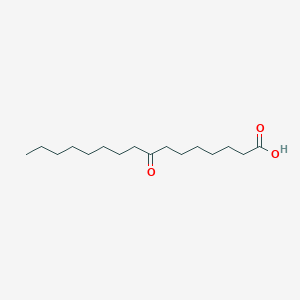![molecular formula C17H18ClNO3 B3050732 N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide CAS No. 28230-40-2](/img/structure/B3050732.png)
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide
Overview
Description
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide, also known as BMMA, is a chemical compound that has gained attention in scientific research due to its potential as an inhibitor of protein disulfide isomerase (PDI). PDI is an enzyme that plays a crucial role in protein folding and has been implicated in various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
1. Estrogenic and Proestrogenic Properties
Research has identified certain contaminants in methoxychlor, a compound related to N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide, as possessing estrogenic or proestrogenic properties. This finding underscores the compound's potential impact on estrogen receptors and hormonal activity (Bulger, Feil, & Kupfer, 1985).
2. Antibacterial and Antifungal Activity
Certain derivatives of the compound, such as 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have shown notable antioxidant and antimicrobial properties, suggesting their potential in developing new antibacterial and antifungal agents (Harini et al., 2014).
3. Herbicidal Activity
Compounds similar to this compound, such as N-(1-Arylethenyl)-2-chloroacetamides, have demonstrated significant herbicidal activity, particularly against upland weeds, indicating its potential use in agricultural settings (Okamoto et al., 1991).
4. Fatty Acid Synthesis Inhibition in Algae
Chloroacetamide herbicides, which are structurally related to this compound, have been found to inhibit fatty acid synthesis in certain algae species. This suggests potential applications in controlling algae growth or studying algal biochemistry (Weisshaar & Böger, 1989).
5. Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic pathways and toxicological profiles of compounds like this compound. Understanding these pathways is crucial for assessing potential health risks (Coleman et al., 2000).
6. Interaction with Hormone Receptors
Research on methoxychlor metabolites related to this compound has shown interactions with estrogen and androgen receptors. This highlights the compound's potential influence on hormonal activities and endocrine function (Gaido et al., 2000).
7. Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally similar to this compound, have shown potential as corrosion inhibitors in acidic environments. This suggests applications in materials science and engineering (Bentiss et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been used as hole-transporting materials (htms) in perovskite solar cells . These HTMs play a significant role in extracting holes from perovskite to metal electrodes, thus achieving high efficiency of devices .
Mode of Action
It’s worth noting that similar compounds, such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been designed with different conjugated π-bridge cores of fused aromatic ring . These were investigated by DFT and TD-DFT in combination with Marcus theory .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the design of perovskite solar cells, which involve complex photoelectric properties such as high extinction coefficient, long charge-diffusion length, broad optical absorption, and high stability .
Pharmacokinetics
The compound’s molecular weight is reported to be 319783 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown to have better properties with good stability and high hole mobility compared with parent compounds . This has resulted in improved power conversion efficiency in perovskite solar cell applications .
Action Environment
Similar compounds have been used in perovskite solar cells, which are known to be influenced by environmental factors such as temperature, light intensity, and humidity .
properties
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-7-3-12(4-8-14)17(19-16(20)11-18)13-5-9-15(22-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJCCFDHIZXGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407099 | |
| Record name | N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28230-40-2 | |
| Record name | N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol](/img/structure/B3050649.png)
![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)
